Cas no 877786-05-5 ((2E)-N-benzyl-2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide)
(2E)-N-benzyl-2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide Chemical and Physical Properties
Names and Identifiers
-
- (2E)-N-benzyl-2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
- Acetamide, 2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-2-thiazolidinylidene]-N-(phenylmethyl)-
- AKOS001321225
- EN300-26614567
- N-benzyl-2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
- 877786-05-5
- AB00758446-01
- Z220549990
-
- Inchi: 1S/C22H21N3O2S/c1-3-19-21(27)25(17-11-9-15(2)10-12-17)22(28-19)18(13-23)20(26)24-14-16-7-5-4-6-8-16/h4-12,19H,3,14H2,1-2H3,(H,24,26)
- InChI Key: GDNVVXMMPVEUTA-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CC=C1)(=O)C(C#N)=C1N(C2=CC=C(C)C=C2)C(=O)C(CC)S1
Computed Properties
- Exact Mass: 391.13544809g/mol
- Monoisotopic Mass: 391.13544809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 667
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 98.5Ų
Experimental Properties
- Density: 1.253±0.06 g/cm3(Predicted)
- Boiling Point: 611.7±55.0 °C(Predicted)
- pka: 13.20±0.46(Predicted)
(2E)-N-benzyl-2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26614567-0.05g |
N-benzyl-2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
877786-05-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(2E)-N-benzyl-2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on (2E)-N-benzyl-2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Professional Introduction to Compound with CAS No. 877786-05-5 and Product Name: (2E)-N-benzyl-2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Compound with the CAS number 877786-05-5 and the product name (2E)-N-benzyl-2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The intricate framework of this molecule, featuring a benzyl group, a cyano group, and a thiazolidinone core, positions it as a versatile scaffold for further chemical modifications and biological evaluations.
The molecular architecture of (2E)-N-benzyl-2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is particularly noteworthy for its structural diversity. The presence of a cyano group at the second position of the acetamide moiety enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry. Additionally, the thiazolidinone ring system is a well-documented pharmacophore in medicinal chemistry, known for its role in various bioactive molecules. The incorporation of an ethyl group at the 5-position and a 4-methylphenyl group at the 3-position further diversifies its structural features, potentially influencing its pharmacokinetic properties.
In recent years, there has been a growing interest in thiazolidinone derivatives due to their broad spectrum of biological activities. These compounds have been extensively studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The specific derivative (2E)-N-benzyl-2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is no exception. Preliminary studies have suggested that this compound exhibits promising biological activity, particularly in the context of inhibiting certain enzymes involved in cancer progression. This has prompted further investigation into its mechanism of action and potential therapeutic applications.
The synthesis of (2E)-N-benzyl-2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide involves multiple steps, each requiring precise control to ensure high yield and purity. The key steps include the condensation of appropriate precursors to form the thiazolidinone ring system, followed by functionalization with the cyano and benzyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the aromatic substituents efficiently. The optimization of reaction conditions is crucial to achieving the desired product with minimal side reactions.
The analytical characterization of this compound has been conducted using state-of-the-art techniques. High-resolution mass spectrometry (HRMS) has confirmed the molecular weight and elemental composition, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule. Infrared (IR) spectroscopy has been used to identify functional groups such as the cyano group and amide bond. These analytical data collectively support the structural integrity of (2E)-N-benzyl-2-cyano-2-[5-ethyl- 3-(4-methylphenyl)-4-o xo -1 ,3 -thiazolidin -2 -ylidene]acetamide.
Beyond its structural significance, this compound also holds promise for future drug development. The versatility of its molecular framework allows for further derivatization to explore new pharmacological profiles. For instance, modifications at the benzyl group could lead to enhanced solubility or bioavailability, while changes at the thiazolidinone ring might alter binding affinity to target proteins. Such modifications are critical in optimizing drug candidates for clinical use.
The potential applications of (2E)-N-benzyl- 2-cyano -2-[5 -ethyl -3-(4 -methylphenyl) -4-oxo -1 ,3 -thiazolidin -2 -ylidene]acetamide extend beyond oncology. There is growing evidence suggesting that thiazolidinone derivatives may also have utility in treating neurological disorders and infectious diseases. The ability to modulate enzyme activity with precision makes these compounds attractive candidates for developing novel therapeutics against pathogenic microorganisms as well as neurodegenerative conditions.
In conclusion, compound with CAS number 877786- 05 -5 and product name (2E) - N-benzyl - 2-cyano - 2-[5 - ethyl - 3-(4-methylphenyl) - 4-oxo - 1, 3-thiazolidin - 2-ylidene]acetamide represents a significant advancement in pharmaceutical chemistry. Its complex molecular structure and promising biological activities position it as a valuable scaffold for further research and development. As synthetic methodologies continue to evolve, we can expect even more innovative derivatives to emerge from this class of compounds.
877786-05-5 ((2E)-N-benzyl-2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)